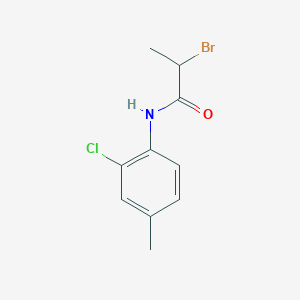
2-Bromo-N-(2-chloro-4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-chloro-4-methylphenyl)propanamide typically involves the reaction of 2-chloro-4-methylphenylamine with 2-bromopropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
化学反应分析
Types of Reactions
2-Bromo-N-(2-chloro-4-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation Reactions: Products include carboxylic acids and oxidized amides.
Reduction Reactions: Products include primary amines and alcohols.
科学研究应用
2-Bromo-N-(2-chloro-4-methylphenyl)propanamide is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-Bromo-N-(2-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
生物活性
2-Bromo-N-(2-chloro-4-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure is characterized by the presence of a bromine atom, a chloro group, and a propanamide moiety. This unique arrangement of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and chloro groups enhance the compound's electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzymatic activity or receptor binding, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for various bacterial species are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound's antimicrobial efficacy is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies have suggested that this compound may exhibit anti-inflammatory activity. The presence of halogenated groups is believed to enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various models.
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives highlighted the superior antibacterial activity of compounds similar to this compound against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Potential : Research focusing on analogs revealed that modifications in the structure could enhance cytotoxicity against specific cancer cell lines, paving the way for further exploration in cancer therapeutics .
属性
IUPAC Name |
2-bromo-N-(2-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMURDXVKLIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














